N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is a synthetic compound with interesting applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by a triazine ring fused to an isoquinoline moiety, with a fluoro substitution enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide typically involves multiple steps. The starting materials include isoquinoline derivatives and triazine precursors. Key steps may involve nucleophilic substitution reactions, protection/deprotection of functional groups, and final coupling reactions. Reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yields and purity.
Industrial Production Methods: Industrial synthesis of this compound may involve large-scale reactions using batch or continuous flow processes. Advanced methods like microwave-assisted synthesis or catalytic processes could be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide can undergo various chemical reactions, such as:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles, creating derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary but often require inert atmospheres, controlled temperatures, and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its triazine and isoquinoline moieties make it valuable for creating heterocyclic compounds.
Biology: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets like enzymes and receptors.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows for interactions with specific biological pathways, making it a candidate for drug development.
Industry: Industrial applications include its use as a precursor for advanced materials and catalysts. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It can bind to target proteins, enzymes, or receptors, altering their activity. For instance, its binding to enzyme active sites may inhibit or enhance enzymatic reactions. The fluoro group can enhance binding affinity and specificity, impacting the compound's overall effectiveness.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide stands out due to its unique combination of a fluoro-substituted triazine ring and an isoquinoline moiety. Similar compounds include:
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide: Similar structure but with a chloro substitution.
N-(2-(6-methyl-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide: Methyl substitution instead of fluoro.
These structural variations can impact the compound's properties, reactivity, and biological activity, highlighting the uniqueness of the fluoro-substituted version.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-5-6-16-15(11-13)19(27)25(24-23-16)10-9-22-18(26)17-14-4-2-1-3-12(14)7-8-21-17/h1-8,11H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNZRJCTJJEHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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